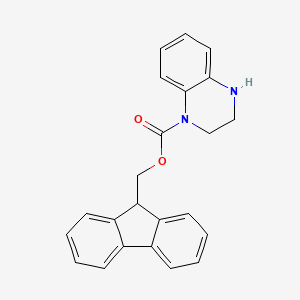
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a complex organic compound with the molecular formula C23H20N2O2 and a molecular weight of 356.43 g/mol This compound is notable for its unique structure, which combines a fluorenyl group with a tetrahydroquinoxaline moiety
Preparation Methods
The synthesis of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be synthesized by reacting fluorenylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form fluorenylmethyl chloride.
Coupling with Tetrahydroquinoxaline: The fluorenylmethyl chloride is then reacted with 1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid in the presence of a base, such as triethylamine, to form the desired ester linkage.
Chemical Reactions Analysis
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux conditions, and the use of catalysts or bases as needed.
Scientific Research Applications
(9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety could interact with polar or charged regions of the target molecule .
Comparison with Similar Compounds
Similar compounds to (9H-fluoren-9-yl)methyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate include:
(9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: This compound has a similar fluorenylmethyl group but differs in the heterocyclic component, which is a piperidine rather than a tetrahydroquinoxaline.
9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: This compound also features a fluorenylmethyl group but is linked to a different carbamate structure.
The uniqueness of this compound lies in its specific combination of the fluorenyl and tetrahydroquinoxaline moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-14-13-24-21-11-5-6-12-22(21)25)27-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20,24H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNBLSLIYIFDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[benzyl(methyl)amino]-3-methyl-7-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2761964.png)

![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)
![7-Fluoro-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2761970.png)
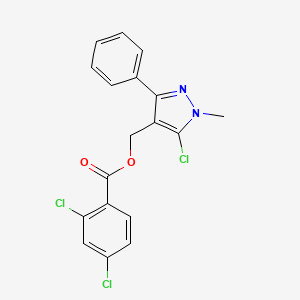
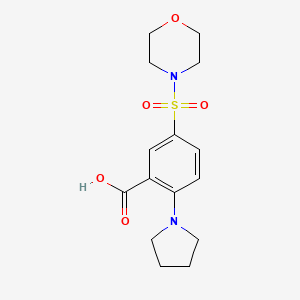
![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)
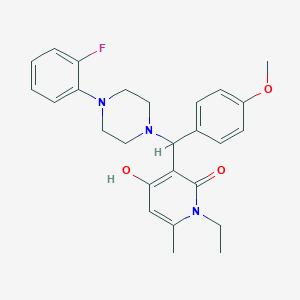
![3-{[(2-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2761977.png)
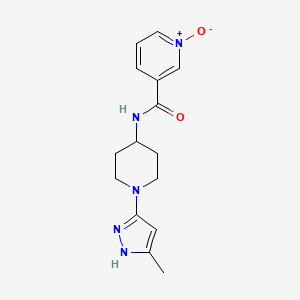
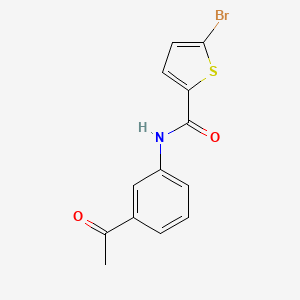

![N-(2,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2761986.png)
